Cas no 2172233-28-0 (methyl 5-({2-(benzyloxy)ethylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylate)

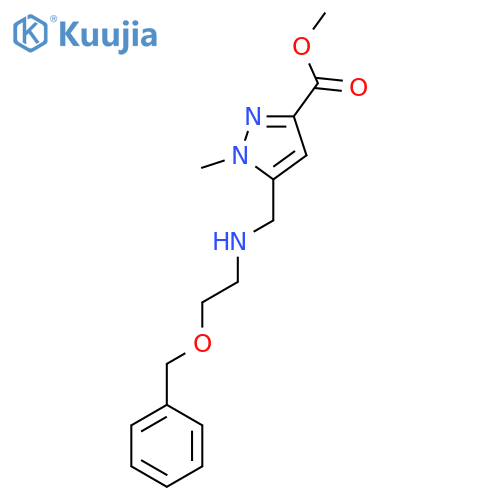

2172233-28-0 structure

商品名:methyl 5-({2-(benzyloxy)ethylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylate

methyl 5-({2-(benzyloxy)ethylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 5-({2-(benzyloxy)ethylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylate

- 2172233-28-0

- EN300-1452467

- methyl 5-({[2-(benzyloxy)ethyl]amino}methyl)-1-methyl-1H-pyrazole-3-carboxylate

-

- インチ: 1S/C16H21N3O3/c1-19-14(10-15(18-19)16(20)21-2)11-17-8-9-22-12-13-6-4-3-5-7-13/h3-7,10,17H,8-9,11-12H2,1-2H3

- InChIKey: IKTDODIHOUCVRM-UHFFFAOYSA-N

- ほほえんだ: O(CC1C=CC=CC=1)CCNCC1=CC(C(=O)OC)=NN1C

計算された属性

- せいみつぶんしりょう: 303.15829154g/mol

- どういたいしつりょう: 303.15829154g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 22

- 回転可能化学結合数: 9

- 複雑さ: 335

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 65.4Ų

methyl 5-({2-(benzyloxy)ethylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1452467-1000mg |

methyl 5-({[2-(benzyloxy)ethyl]amino}methyl)-1-methyl-1H-pyrazole-3-carboxylate |

2172233-28-0 | 1000mg |

$914.0 | 2023-09-29 | ||

| Enamine | EN300-1452467-10000mg |

methyl 5-({[2-(benzyloxy)ethyl]amino}methyl)-1-methyl-1H-pyrazole-3-carboxylate |

2172233-28-0 | 10000mg |

$3929.0 | 2023-09-29 | ||

| Enamine | EN300-1452467-250mg |

methyl 5-({[2-(benzyloxy)ethyl]amino}methyl)-1-methyl-1H-pyrazole-3-carboxylate |

2172233-28-0 | 250mg |

$840.0 | 2023-09-29 | ||

| Enamine | EN300-1452467-500mg |

methyl 5-({[2-(benzyloxy)ethyl]amino}methyl)-1-methyl-1H-pyrazole-3-carboxylate |

2172233-28-0 | 500mg |

$877.0 | 2023-09-29 | ||

| Enamine | EN300-1452467-0.05g |

methyl 5-({[2-(benzyloxy)ethyl]amino}methyl)-1-methyl-1H-pyrazole-3-carboxylate |

2172233-28-0 | 0.05g |

$1091.0 | 2023-06-06 | ||

| Enamine | EN300-1452467-0.25g |

methyl 5-({[2-(benzyloxy)ethyl]amino}methyl)-1-methyl-1H-pyrazole-3-carboxylate |

2172233-28-0 | 0.25g |

$1196.0 | 2023-06-06 | ||

| Enamine | EN300-1452467-0.5g |

methyl 5-({[2-(benzyloxy)ethyl]amino}methyl)-1-methyl-1H-pyrazole-3-carboxylate |

2172233-28-0 | 0.5g |

$1247.0 | 2023-06-06 | ||

| Enamine | EN300-1452467-2500mg |

methyl 5-({[2-(benzyloxy)ethyl]amino}methyl)-1-methyl-1H-pyrazole-3-carboxylate |

2172233-28-0 | 2500mg |

$1791.0 | 2023-09-29 | ||

| Enamine | EN300-1452467-100mg |

methyl 5-({[2-(benzyloxy)ethyl]amino}methyl)-1-methyl-1H-pyrazole-3-carboxylate |

2172233-28-0 | 100mg |

$804.0 | 2023-09-29 | ||

| Enamine | EN300-1452467-5.0g |

methyl 5-({[2-(benzyloxy)ethyl]amino}methyl)-1-methyl-1H-pyrazole-3-carboxylate |

2172233-28-0 | 5g |

$3770.0 | 2023-06-06 |

methyl 5-({2-(benzyloxy)ethylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylate 関連文献

-

Guido Verniest,Karel Piron,Eva Van Hende,Jan Willem Thuring,Gregor Macdonald,Frederik Deroose,Norbert De Kimpe Org. Biomol. Chem., 2010,8, 2509-2512

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

-

Ping Tong Food Funct., 2020,11, 628-639

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

2172233-28-0 (methyl 5-({2-(benzyloxy)ethylamino}methyl)-1-methyl-1H-pyrazole-3-carboxylate) 関連製品

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 2680825-12-9(tert-butyl N-(5-bromo-6-methoxy-4-methylpyridin-3-yl)carbamate)

- 1261676-70-3(2-(Difluoromethyl)-4-iodonitrobenzene)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 141043-16-5((3R)-(+)-3-(Trifluoroacetamido)pyrrolidine Hydrochloride)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 2411240-61-2(N-(1-cyano-2-phenylethyl)prop-2-enamide)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬